

ACY-775: A Comparative Analysis of its Selectivity for HDAC6

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Compound of Interest

Compound Name: ACY-775

Cat. No.: B15586464

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **ACY-775**'s Performance Against Other HDAC Isoforms with Supporting Experimental Data.

ACY-775 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6). Its selectivity is a critical attribute, as off-target inhibition of other HDAC isoforms can lead to unwanted side effects. This guide provides a comprehensive comparison of **ACY-775**'s selectivity against other HDAC isoforms, supported by experimental data, to inform research and drug development decisions.

High Selectivity of ACY-775 for HDAC6

ACY-775 demonstrates impressive potency for HDAC6, with a reported half-maximal inhibitory concentration (IC₅₀) of 7.5 nM.^{[1][2]} More significantly, it exhibits substantial selectivity for HDAC6 over other HDAC isoforms, particularly those in Class I. On average, **ACY-775** is approximately 700-fold more selective for HDAC6 than for Class I HDACs (HDAC1, HDAC2, and HDAC3).^[1] Furthermore, it shows minimal activity against other Class II HDAC isoforms, with IC₅₀ values greater than 1 μ M.^[1]

This high degree of selectivity is a key advantage of **ACY-775**, as it suggests a reduced potential for the side effects associated with the inhibition of other HDACs. For instance, inhibition of Class I HDACs has been linked to various toxicities.

Comparative Selectivity Profile

To contextualize the performance of **ACY-775**, the following table summarizes its inhibitory activity against various HDAC isoforms in comparison to other notable HDAC6 inhibitors.

Inhibitor	HDAC6 IC50 (nM)	Selectivity over Class I HDACs (average fold)	Reference Compound(s)
ACY-775	7.5	~700	
ACY-738	1.7	~100	[1]
Tubastatin A	18	~200	[1]
Ricolinostat (ACY-1215)	5	>10	

Note: IC50 values are a measure of inhibitor potency; a lower value indicates higher potency. Selectivity is expressed as the ratio of the average IC50 for Class I HDACs to the IC50 for HDAC6.

As the data indicates, while other compounds like ACY-738 show higher potency for HDAC6, **ACY-775** demonstrates a superior selectivity profile over Class I HDACs.

Experimental Protocols

The determination of HDAC inhibitor selectivity is primarily conducted through in vitro enzymatic assays. A common and robust method is the fluorogenic HDAC inhibition assay.

In Vitro Fluorogenic HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., **ACY-775**) against a panel of purified recombinant human HDAC isoforms.

Materials:

- Purified, recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, etc.)
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Test compound (**ACY-775**) and reference inhibitors, serially diluted in DMSO and then in assay buffer.
- Developer solution (e.g., Trypsin in a buffer containing a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
- 96-well, black, flat-bottom microplates
- Fluorometric microplate reader

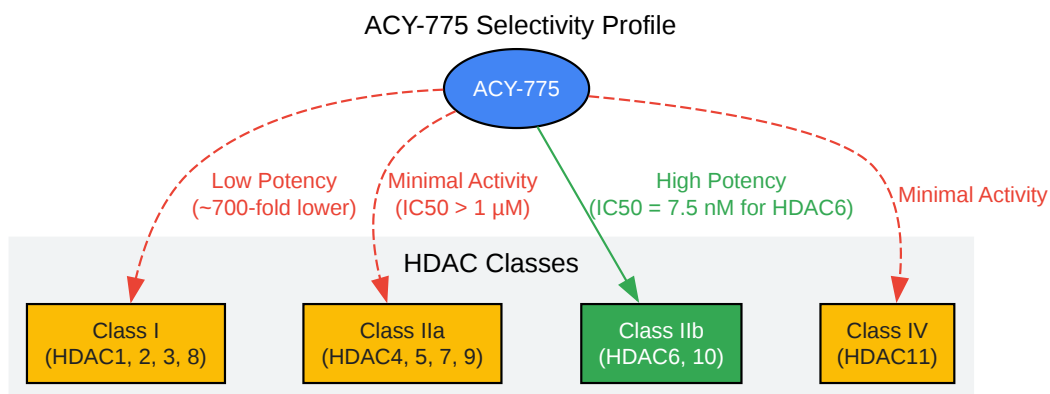
Procedure:

- **Compound Preparation:** Prepare a series of dilutions of the test compound (**ACY-775**) in assay buffer. Typically, a 10-point, 3-fold serial dilution is performed to generate a dose-response curve.
- **Enzyme Preparation:** Dilute the recombinant HDAC enzymes to a working concentration in cold assay buffer. The optimal concentration of each enzyme should be determined empirically to ensure a linear reaction rate during the incubation period.
- **Reaction Setup:**
 - Add a defined volume of the diluted test compound or vehicle control (assay buffer with the same final concentration of DMSO) to the wells of the 96-well plate.
 - Add the diluted HDAC enzyme to each well.
 - Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
- **Incubation:** Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

- **Reaction Termination and Signal Development:** Stop the enzymatic reaction by adding the developer solution. The developer contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore (AMC), and a pan-HDAC inhibitor to prevent further deacetylation. Incubate at room temperature for a short period (e.g., 15-20 minutes) to allow for complete development of the fluorescent signal.
- **Fluorescence Measurement:** Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
- **Data Analysis:**
 - Subtract the background fluorescence (wells with no enzyme) from all readings.
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a control with a saturating concentration of a potent inhibitor (100% inhibition).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

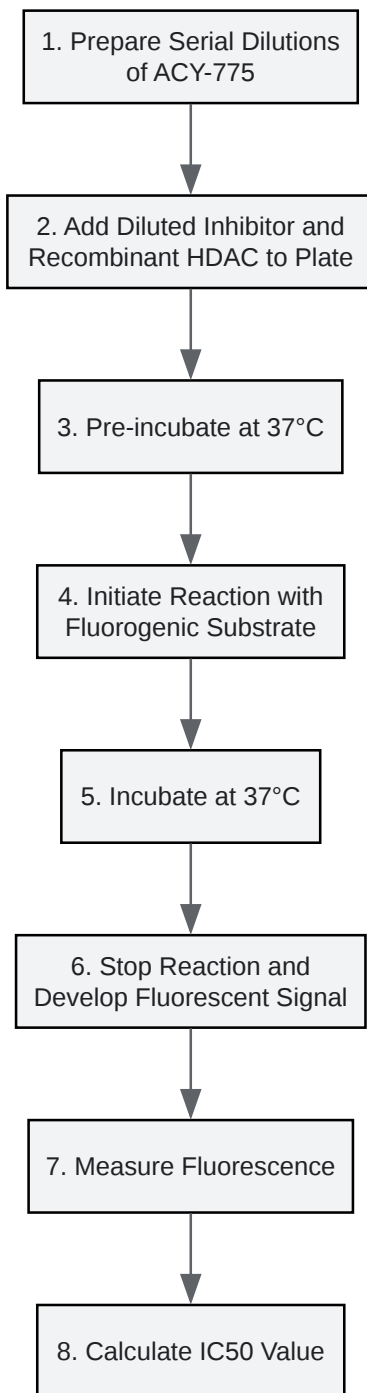
Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.



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Caption: **ACY-775's** high selectivity for Class IIb HDACs, particularly HDAC6.

Experimental Workflow for IC₅₀ Determination

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Caption: A stepwise workflow for determining the IC₅₀ value of an HDAC inhibitor.

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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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